Thiamine Disulfide Hydrate

Description

BenchChem offers high-quality Thiamine Disulfide Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiamine Disulfide Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

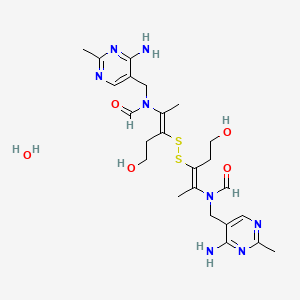

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2/b21-15+,22-16+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNDZWAQLARMLH-HYOXNGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCO)\CCO)/C)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiamine Disulfide vs. Thiamine Hydrochloride: Mechanisms of Bioavailability and Intracellular Trapping

[1]

Executive Summary

This technical guide analyzes the divergent bioavailability mechanisms of Thiamine Hydrochloride (HCl) and Thiamine Disulfide derivatives (specifically the lipophilic allithiamine class, e.g., Thiamine Tetrahydrofurfuryl Disulfide or TTFD).

The core distinction lies in the "Transport vs. Trap" paradigm:

-

Thiamine HCl relies on saturable, rate-limited active transport (SLC19A2/SLC19A3), creating a "bottleneck" at the intestinal epithelium and Blood-Brain Barrier (BBB).

-

Thiamine Disulfides utilize a lipophilic "Trojan Horse" mechanism . They bypass transporters via passive diffusion and are subsequently activated by intracellular disulfide-thiol exchange (mediated by Glutathione), effectively "trapping" the active vitamin inside the cell against a concentration gradient.

Physicochemical Foundations

The bioavailability gap begins with the molecular architecture of the two compounds.

| Feature | Thiamine Hydrochloride (HCl) | Thiamine Disulfide Derivatives (e.g., TTFD) |

| Structure | Thiazolium salt (Charged, Polar) | Disulfide-linked dimer or asymmetric disulfide (Lipophilic) |

| Solubility | Highly Water-Soluble (Hydrophilic) | Lipid-Soluble (Lipophilic) |

| LogP (Octanol/Water) | Negative (approx. -2.1) | Positive (varies, approx. 1.5 - 2.5) |

| Membrane Permeability | Low (Requires Transporters) | High (Passive Diffusion) |

| Stability | Stable in acid; labile in alkali | Stable in neutral/alkaline conditions until reduced |

Mechanism of Absorption: The Kinetic Divergence

Thiamine Hydrochloride: The Saturable Bottleneck

Thiamine HCl dissociates in the intestinal lumen into the thiamine cation. Its absorption is governed by Michaelis-Menten kinetics , specifically mediated by High-Affinity Thiamine Transporters (THTR-1 and THTR-2).

-

Low Dose (< 5 mg): Active transport is efficient but saturable.

-

High Dose (> 5 mg): Transporters become saturated (

is reached). Absorption shifts to slow, inefficient passive paracellular diffusion. -

Downregulation: Chronic alcohol exposure or hypoxia can downregulate SLC19A2/A3 expression, further limiting HCl absorption.

Thiamine Disulfide: The "Trojan Horse" Diffusion

Thiamine Disulfide derivatives bypass the SLC19 transporters entirely. Their lipophilic structure allows them to dissolve through the phospholipid bilayer of the enterocyte.

The "Trapping" Mechanism:

-

Entry: The intact disulfide molecule diffuses across the cell membrane.[1]

-

Activation: Once in the cytosol, the disulfide bond undergoes thiol-disulfide exchange with intracellular reducing agents, primarily Glutathione (GSH) or Cysteine.

-

Ring Closure: The reduction releases a thiazole thiol intermediate, which spontaneously undergoes ring closure to form free Thiamine.

-

Trapping: Free Thiamine is charged and cannot diffuse back out. It is immediately pyrophosphorylated by Thiamine Pyrophosphokinase (TPK) to Thiamine Pyrophosphate (TPP), locking it within the cell.

Visualization of Absorption Pathways

Figure 1: Comparative absorption pathways. Note the saturable "gate" for HCl versus the direct diffusion and metabolic activation of the Disulfide form.

Intracellular Metabolism & Pharmacokinetics

The superior bioavailability of Thiamine Disulfide is not just about absorption; it is about tissue retention .

The Role of Glutathione (GSH)

The conversion of Thiamine Disulfide to active thiamine is a redox-dependent process.

-

Equation:

-

Implication: High bioavailability of disulfide forms consumes a stoichiometric amount of GSH. In healthy cells, GSH is rapidly regenerated by Glutathione Reductase. In oxidative stress states, this mechanism ensures thiamine delivery exactly where redox support is needed (e.g., mitochondria).

Pharmacokinetic Comparison

| Parameter | Thiamine HCl | Thiamine Disulfide (TTFD) | Mechanistic Cause |

| Low (Plateaus) | High (Dose-Linear) | Bypass of transporter saturation. | |

| ~1-2 Hours | ~1-3 Hours | Rapid diffusion vs. transport kinetics. | |

| AUC (Total Exposure) | Limited | Significantly Higher | Enhanced absorption fraction. |

| RBC Concentration | Moderate | Very High | Passive entry into Erythrocytes + Trapping. |

| BBB Penetration | Poor (Transport limited) | Excellent | Lipophilicity allows direct BBB crossing. |

Experimental Protocols for Bioavailability Assessment

To validate these mechanisms in a research setting, the following protocols are recommended.

In Vitro: Caco-2 Permeability Assay

This assay determines the Apparent Permeability Coefficient (

Protocol:

-

Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (

pore size). Culture for 21 days to form a polarized monolayer. -

Preparation:

-

Solution A: Thiamine HCl (

and -

Solution B: Thiamine Disulfide (

and -

Note: Use

to test saturation (transporters saturate >

-

-

Transport Study: Add solutions to the Apical (A) chamber. Sample the Basolateral (B) chamber at 15, 30, 60, and 120 min.

-

Inhibition Control: Co-incubate HCl with Amprolium (a THTR inhibitor).

-

Expected Result: HCl transport decreases significantly with Amprolium; Disulfide transport remains unchanged.

-

-

Analysis: Measure Thiamine via HPLC with fluorescence detection (thiochrome method).

Ex Vivo: Erythrocyte Transketolase Activation

Measuring plasma thiamine is often insufficient as it does not reflect tissue stores. The Erythrocyte Transketolase Activity (ETK) coefficient is the gold standard for functional bioavailability.

Protocol:

-

Dosing: Administer equimolar doses of HCl vs. Disulfide to subjects.

-

Sampling: Collect whole blood at

and -

Hemolysis: Wash RBCs and lyse to release Transketolase (TK).

-

Assay: Measure TK activity in the presence and absence of added TPP (in vitro).

-

Calculation:

-

Interpretation: A lower TPP Effect % indicates higher saturation of the enzyme with endogenous TPP derived from the supplement. Thiamine Disulfide typically yields a lower TPP effect (higher saturation) than HCl.

-

References

-

Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine. Link

-

Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International Journal of Clinical Pharmacology and Therapeutics. Link

-

Bettendorff, L. (2021).[2][3] Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences. Link

-

Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal. Link

-

Volvert, M. L., et al. (2008). Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacology. Link

Therapeutic Potential of Thiamine Disulfide in Metabolic Disorders

A Technical Guide for Drug Development and Translational Research[1]

Executive Summary

Metabolic disorders—ranging from Type 2 Diabetes Mellitus (T2DM) to mitochondrial encephalomyopathies—are frequently characterized by a paradoxical state of intracellular thiamine deficiency despite adequate plasma levels. This "functional deficiency" arises from the downregulation or saturation of high-affinity thiamine transporters (THTR-1/THTR-2).

This guide analyzes Thiamine Disulfide (TDS) and its lipophilic derivatives (e.g., Thiamine Tetrahydrofurfuryl Disulfide/TTFD, Sulbutiamine) as a superior pharmacologic class. Unlike water-soluble Thiamine HCl, TDS utilizes a disulfide-exchange mechanism to bypass rate-limited transport, restoring flux through critical energy checkpoints (PDH,

Part 1: The Bioavailability Paradox & Mechanism of Action

1.1 The Transporter Bottleneck

Standard thiamine salts (HCl/Mononitrate) rely on active transport via SLC19A2 (THTR-1) and SLC19A3 (THTR-2). In metabolic disorders, hyperglycemia and hypoxia downregulate these transporters, creating a bottleneck. Increasing the dose of Thiamine HCl yields diminishing returns due to saturation kinetics (

1.2 The Disulfide Solution (Open-Ring Kinetics)

Thiamine Disulfide derivatives exist in a lipophilic "open-ring" form. This structure allows for passive diffusion across the lipid bilayer, independent of protein transporters.[1]

Mechanism of Intracellular Trapping:

-

Entry: The lipophilic disulfide molecule diffuses through the plasma membrane.[1]

-

Activation: Cytosolic Glutathione (GSH) or Thioredoxin Reductase (TrxR) attacks the disulfide bond.

-

Ring Closure: The molecule undergoes reduction, closing the thiazole ring to form free thiamine.

-

Trapping: Free thiamine is rapidly pyrophosphorylated by Thiamine Pyrophokinase (TPK) into Thiamine Pyrophosphate (TPP), which is charged and trapped inside the cell.

1.3 Visualization: Transport Kinetics

The following diagram contrasts the rate-limited transport of Thiamine HCl with the passive diffusion and metabolic trapping of Thiamine Disulfide.

Figure 1: Comparative pharmacokinetics of Thiamine HCl vs. Thiamine Disulfide. Note the bypass of the saturable THTR transporter by the disulfide derivative.

Part 2: Therapeutic Targets in Metabolic Disease[3]

2.1 Restoration of Glucose Oxidation

In diabetes and obesity, the Pyruvate Dehydrogenase Complex (PDH) is often inhibited by phosphorylation (PDK activity). TPP is the obligate cofactor for the E1 subunit of PDH.

-

Action: High intracellular TPP derived from TDS inhibits PDK (indirectly via substrate availability) and saturates PDH, forcing the transition from glycolysis to oxidative phosphorylation.

-

Result: Reduction in lactate accumulation and restoration of ATP synthesis.

2.2 Suppression of Gluconeogenesis (FOXO1/PEPCK Axis)

Recent evidence suggests TDS specifically targets the liver to improve insulin resistance.

-

Mechanism: TDS administration suppresses the expression of Foxo1 and Pepck genes in the liver.

-

Outcome: Decreased hepatic glucose output, independent of insulin secretion [1].

2.3 Redox Regulation

The disulfide moiety of TDS is not merely a carrier; it is bioactive.[1][2][3]

-

Nrf2 Activation: The disulfide exchange reaction modifies cytosolic redox sensors (Keap1), triggering Nrf2 translocation to the nucleus.

-

Antioxidant Response: Upregulation of endogenous antioxidants (HO-1, SOD) counteracts the oxidative stress inherent in metabolic syndrome [2].

Part 3: Comparative Data Profile

The following table summarizes the pharmacokinetic and pharmacodynamic advantages of TDS derivatives over standard Thiamine HCl.

| Feature | Thiamine HCl | Thiamine Disulfide (e.g., TTFD) | Clinical Implication |

| Solubility | Hydrophilic | Lipophilic (Amphipathic) | TDS penetrates BBB and adipose tissue. |

| Absorption Mechanism | Active Transport (Saturable) | Passive Diffusion (Linear) | TDS effective even in transporter-defective states. |

| Half-Life | Short (Rapid renal excretion) | Extended (Protein binding) | TDS provides sustained intracellular TPP levels. |

| Effect on PDH | Moderate (Requires high dose) | High (Rapid saturation) | TDS superior for lactic acidosis/mitochondrial failure. |

| Redox Activity | Neutral | Pro-oxidant (Transient) | TDS activates Nrf2 pathway (hormesis). |

Part 4: Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include internal validation steps ("Stop/Go" criteria).

Protocol A: In Vitro Bioactivation Assay (Disulfide Exchange)

Objective: Quantify the conversion rate of a TDS candidate to free thiamine by physiological reducing agents.

-

Reagents:

-

Test Compound: 100 µM TDS candidate in DMSO.

-

Reducing Agent: 5 mM Glutathione (GSH) or 100 nM Thioredoxin Reductase (TrxR).

-

Buffer: PBS (pH 7.4), degassed to prevent auto-oxidation.

-

-

Procedure:

-

Incubate Test Compound with Reducing Agent at 37°C.

-

Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quench reaction with 10% Trichloroacetic acid (TCA).

-

-

Detection:

-

Analyze via HPLC-FLD (Fluorescence detection).

-

Derivatization: Post-column oxidation with potassium ferricyanide converts free thiamine to fluorescent thiochrome.

-

-

Validation (Stop/Go):

-

Control: Incubate TDS without GSH. If >5% degradation occurs, the compound is chemically unstable (STOP).

-

Success Criteria: >50% conversion to free thiamine within 30 minutes in the presence of GSH.

-

Protocol B: Erythrocyte Transketolase Activity (ETKA) Coefficient

Objective: Assess functional thiamine status ex vivo in metabolic models.

-

Sample: Heparinized whole blood from treated/untreated subjects.

-

Hemolysate Prep: Freeze-thaw erythrocytes (

) to release Transketolase (TKT). -

Assay Reaction:

-

Substrates: Ribose-5-phosphate + NADH + Auxiliary enzymes (Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase).

-

Measure NADH consumption at 340 nm (kinetic mode).

-

-

The "TPP Effect":

-

Run parallel cuvettes: one with added exogenous TPP, one without.

-

Calculate Activation Coefficient (

) :

-

-

Interpretation:

- : Severe functional deficiency.

- : Saturation (Therapeutic Goal).

Visualization: Experimental Workflow

Figure 2: Step-wise validation pipeline for Thiamine Disulfide drug candidates.

Part 5: References

-

Soltani, N., et al. (2024).[4] "Long term administration of thiamine disulfide improves FOXO1/PEPCK pathway in liver to reduce insulin resistance in type 1 diabetes rat model." Biomedicine & Pharmacotherapy.

-

Iyer, A., et al. (2024).[4] "Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems."[5][6] Antioxidants & Redox Signaling.

-

Lonsdale, D. (2018). "Thiamine Tetrahydrofurfuryl Disulfide: A Little Known Therapeutic Agent."[7] Medical Science Monitor. (Note: Contextual link to derivative mechanism).

-

BenchChem Technical Review. (2025). "Thiamine Disulfide's Role in Mitochondrial Function and Energy Production."[8][2]

-

TargetMol Compound Summary. (2024). "Thiamine Disulfide: Chemical Properties and Solubility."

Sources

- 1. What is the mechanism of Thiamine Disulfide? [synapse.patsnap.com]

- 2. prehealing.com [prehealing.com]

- 3. What is the mechanism of Thiamine disulfide nitrate? [synapse.patsnap.com]

- 4. Long term administration of thiamine disulfide improves FOXO1/PEPCK pathway in liver to reduce insulin resistance in type 1 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Preparation of Thiamine Disulfide Hydrate Stock Solutions in DMSO for Cell Culture Applications

Introduction

Thiamine Disulfide Hydrate (CAS: 67-16-3), a disulfide-linked dimer of thiamine (Vitamin B1), is a lipid-soluble derivative with enhanced bioavailability compared to more common thiamine salts.[1] Its ability to more readily cross biological membranes facilitates its intracellular delivery, where it is subsequently reduced to active thiamine.[2][3] Active thiamine, in its pyrophosphate form, is an essential coenzyme for key enzymes in cellular energy metabolism, including the citric acid cycle.[4] Furthermore, Thiamine Disulfide exhibits antioxidant properties, protecting cells from oxidative damage.[4]

Due to its hydrophobic nature, Thiamine Disulfide Hydrate is sparingly soluble in water but dissolves readily in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies. However, the inherent cytotoxicity of DMSO necessitates a carefully controlled and validated protocol to ensure reproducible and reliable experimental outcomes.[6]

This application note provides a comprehensive, field-proven protocol for dissolving, sterilizing, and storing Thiamine Disulfide Hydrate in DMSO. It is designed for researchers, scientists, and drug development professionals to establish a robust workflow for utilizing this compound in cell-based assays.

Chemical and Physical Properties

A precise understanding of the compound's properties is critical for accurate stock solution preparation.

| Property | Value | Source(s) |

| CAS Number | 67-16-3 | [7][8] |

| Molecular Formula | C₂₄H₃₄N₈O₄S₂ | [7] |

| Molecular Weight | 562.71 g/mol | [7][8] |

| Appearance | White crystalline powder | [5] |

| Solubility in DMSO | 250 mg/mL (444.28 mM) | [7][9] |

| Storage (Powder) | -20°C for up to 3 years | [7] |

Mechanism of Cellular Action

Thiamine Disulfide acts as a prodrug. Its lipophilicity allows for efficient passive diffusion across the cell membrane. Once inside the cell, the disulfide bond is cleaved by reducing agents like glutathione (GSH), releasing two molecules of active thiamine.[1][2][3] This mechanism bypasses the standard, saturable thiamine transporters, leading to higher intracellular concentrations.

Materials and Equipment

-

Thiamine Disulfide Hydrate powder (e.g., Sigma-Aldrich, Cat. No. PHR2216)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered (e.g., G-Biosciences, Cat. No. 786-696)[10]

-

Sterile, conical-bottom polypropylene or microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filters (0.2 µm pore size, PTFE or nylon membrane)[11]

-

Sterile syringes

-

Class II biological safety cabinet (BSC)

-

-80°C freezer for long-term storage

Core Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution. All steps should be performed under aseptic conditions within a BSC.

Step 1: Pre-Protocol Calculations

Accurate calculations are fundamental to achieving the desired stock concentration.

Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of 100 mM (0.1 M) Stock:

-

Mass (mg) = 0.1 mol/L × 0.001 L × 562.71 g/mol × 1000 mg/g

-

Mass (mg) = 56.27 mg

Therefore, to prepare 1 mL of a 100 mM stock solution, you will need to dissolve 56.27 mg of Thiamine Disulfide Hydrate in 1 mL of sterile DMSO.

Step 2: Dissolution Procedure

-

Weigh Compound: Carefully weigh the calculated amount of Thiamine Disulfide Hydrate powder using an analytical balance.

-

Transfer: Aseptically transfer the powder into a sterile conical tube. Ensure the tube is appropriately sized to allow for adequate mixing (e.g., a 2 mL tube for a 1 mL final volume).

-

Add Solvent: Using a sterile pipette, add the calculated volume of cell culture grade DMSO to the tube.

-

Dissolve: Tightly cap the tube and vortex gently until the powder is fully dissolved. For Thiamine Disulfide Hydrate, complete dissolution may require additional energy.[7][9]

-

Causality: Sonication in a room temperature water bath for 5-10 minute intervals is highly effective.[12] The ultrasonic waves create cavitation bubbles that break apart solute aggregates, accelerating dissolution without significant heat generation that could degrade the compound.

-

-

Visual Inspection: After dissolution, the solution should be clear and free of any visible particulates.

Step 3: Sterilization (Recommended Best Practice)

While 100% DMSO is inherently hostile to microbial growth, sterile filtration is a critical step to eliminate any potential contaminants introduced from the compound powder or during handling, ensuring the integrity of your cell cultures.[13][14]

-

Prepare Syringe: Aseptically attach a 0.2 µm PTFE or nylon syringe filter to a sterile syringe.

-

Filter Solution: Draw the dissolved compound solution into the syringe.

-

Dispense: Carefully dispense the solution through the filter into a new, sterile recipient tube.

-

Trustworthiness: This step ensures that the final stock solution is sterile, a self-validating measure that prevents contamination as a variable in downstream experiments.

-

Step 4: Aliquoting and Storage

Repeated freeze-thaw cycles can degrade sensitive compounds and introduce moisture into the DMSO stock, potentially causing precipitation.[12][13]

-

Aliquot: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.

-

Label: Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store:

Workflow Visualization

Application in Cell Culture: Preparing Working Solutions

The concentrated DMSO stock must be diluted into your complete cell culture medium to achieve the final desired experimental concentration.

-

Thaw Stock: Thaw one aliquot of the frozen stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed. A serial or stepwise dilution is often recommended to prevent the compound from precipitating out of the aqueous culture medium.[13]

-

Example: Preparing 10 mL of 100 µM Working Solution from a 100 mM Stock

-

Use the formula C₁V₁ = C₂V₂

-

(100,000 µM) × V₁ = (100 µM) × (10 mL)

-

V₁ = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL

-

Add 10 µL of the 100 mM stock to 9.99 mL of culture medium.

-

-

-

Final DMSO Concentration: In the example above, the final DMSO concentration is 0.1% (10 µL in 10,000 µL), which is well-tolerated by most cell lines.[6]

-

Vehicle Control: Crucially , always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your cell culture medium.[13] This allows you to distinguish the effects of the compound from the effects of the solvent.

Technical Insights & Best Practices

| Parameter | Recommendation | Rationale & Justification |

| Final DMSO Concentration | < 0.5% for most cell lines [13] | High concentrations of DMSO can be cytotoxic, affecting cell viability, proliferation, and differentiation.[6][15] Most cell lines tolerate 0.5%, but sensitive or primary cells may require ≤ 0.1%.[6] Always perform a dose-response curve for DMSO on your specific cell line. |

| Solvent Purity | Use sterile-filtered, cell culture grade DMSO. | Non-certified grades may contain impurities toxic to cells, confounding experimental results. Sterile filtration removes potential microbial contaminants.[10][16] |

| Compound Stability | Store stock solutions protected from light at -80°C. Avoid repeated freeze-thaw cycles. | Thiamine and its derivatives can be unstable in solution.[17] Aliquoting into single-use volumes minimizes degradation from temperature cycling and prevents contamination of the entire stock.[12] |

| Precipitation Issues | Perform a stepwise dilution when preparing the final working solution. | Rapidly changing the solvent environment from 100% DMSO to >99% aqueous medium can cause hydrophobic compounds to precipitate. Adding the DMSO stock to the medium while vortexing can also help.[13] |

References

-

Reddit. (2024). Making up compound for cell culture using DMSo. Available at: [Link]

-

Patsnap Synapse. (2024). What is Thiamine Disulfide used for?. Available at: [Link]

-

prehealing.com. (2026). Thiamine Tetrahydrofurfuryl Disulfide (Vitamin B1) : The Cell-Penetrating Thiamine Prodrug, Neural Energy Catalyst. Available at: [Link]

-

G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Thiamine disulfide nitrate?. Available at: [Link]

-

LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Thiamine Disulfide?. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiamine Disulfide Hydrate. PubChem Compound Summary for CID 3001376. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiamine Disulfide. PubChem Compound Summary for CID 3038097. Available at: [Link]

-

Pharmaceutical Technology. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Available at: [Link]

-

National Library of Medicine. (n.d.). The stability of thiamine and thiamine tetrahydrofurfuryl disulfide added to table wines. Available at: [Link]

-

ResearchGate. (2025). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. Available at: [Link]

- Google Patents. (n.d.). CN105315272A - Method for preparing thiamine hydrochloride crystal product.

-

Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?. Available at: [Link]

-

Single Use Support. (2024). DMSO: Freezing Cells. Available at: [Link]

-

YouTube. (2022). How to Prepare Sterile Media for Use in Tissue Culture. Available at: [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

-

MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Available at: [Link]

-

ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available at: [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). dmso sigma cell culture. Available at: [Link]

Sources

- 1. What is the mechanism of Thiamine Disulfide? [synapse.patsnap.com]

- 2. prehealing.com [prehealing.com]

- 3. What is the mechanism of Thiamine disulfide nitrate? [synapse.patsnap.com]

- 4. What is Thiamine Disulfide used for? [synapse.patsnap.com]

- 5. guidechem.com [guidechem.com]

- 6. lifetein.com [lifetein.com]

- 7. Thiamine disulfide | Endogenous Metabolite | HIV Protease | TargetMol [targetmol.com]

- 8. Thiamine Disulfide Hydrate | C24H34N8O4S2 | CID 3001376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. pharmtech.com [pharmtech.com]

- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dmso sigma cell culture | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 17. Thiamine in Cell Culture [sigmaaldrich.com]

enzymatic reduction of Thiamine Disulfide by glutathione reductase

Application Note: Glutathione-Mediated Enzymatic Reduction of Thiamine Disulfide Kinetic Analysis and Protocol for the Glutathione Reductase Coupled System

Abstract & Introduction

Thiamine disulfide (TDS), a symmetric disulfide derivative of thiamine (Vitamin B1), plays a critical role in cellular redox regulation and thiamine bioavailability. While often colloquially referred to as being "reduced by glutathione reductase," it is vital for researchers to understand the precise biochemical mechanism to design accurate assays.

Critical Mechanistic Distinction: Glutathione Reductase (GR) does not directly reduce Thiamine Disulfide. Instead, the reduction is a coupled process :

-

Spontaneous Exchange: Reduced Glutathione (GSH) chemically reduces Thiamine Disulfide via a thiol-disulfide exchange reaction, generating Thiamine Thiol and Glutathione Disulfide (GSSG).

-

Enzymatic Regeneration: GR specifically reduces the generated GSSG back to GSH, utilizing NADPH.

This Application Note provides a rigorous protocol to quantify this reduction by monitoring NADPH oxidation. This coupled system allows researchers to measure the reduction rate of TDS as a function of the glutathione pool's reducing capacity.

Mechanism of Action

The reduction of Thiamine Disulfide in this system is thermodynamically driven by the high potential of NADPH, but kinetically mediated by the GSH pool.

The Reaction Cascade:

-

Thiol-Disulfide Exchange (Non-Enzymatic):

-

Enzymatic Recycling (GR-Catalyzed):

Net Reaction:

Because the stoichiometry is 1:1 (1 mole of NADPH consumed per 1 mole of TDS reduced), the decrease in absorbance at 340 nm serves as a direct proxy for Thiamine Disulfide reduction.

Figure 1: The Coupled Reduction Cycle. GR regenerates the GSH required to chemically reduce Thiamine Disulfide.

Experimental Protocol

This protocol is optimized for a 96-well microplate format but can be scaled for cuvettes.

Reagents & Preparation

| Reagent | Concentration (Stock) | Preparation Notes |

| Assay Buffer | 100 mM K-Phosphate, 1 mM EDTA, pH 7.0 | EDTA prevents metal-catalyzed oxidation of GSH. |

| NADPH | 10 mM in Assay Buffer | Prepare fresh. Protect from light. |

| GSH (Reduced) | 10 mM in Assay Buffer | Prepare fresh to minimize auto-oxidation. |

| Glutathione Reductase | 10 U/mL | Dilute from commercial stock (e.g., Yeast or Bovine). |

| Thiamine Disulfide | 10 mM in DMSO or dilute acid | TDS has limited solubility in neutral buffer; dissolve in DMSO first. |

Experimental Workflow

Step 1: Master Mix Preparation Prepare a reaction mixture excluding the substrate (TDS) to establish a baseline.

-

Buffer: 10 mL

-

NADPH (10 mM): 200 µL (Final: 0.2 mM)

-

GSH (10 mM): 100 µL (Final: 0.1 mM - Catalytic amount)

-

GR Enzyme: 5 Units total (Final: ~0.05 U/well)

Step 2: Plating

-

Pipette 190 µL of Master Mix into experimental wells.

-

Pipette 190 µL of Master Mix into "No Substrate" control wells.

-

Pipette 190 µL of Buffer (no enzyme/GSH) into "Blank" wells.

Step 3: Baseline Reading (Equilibration) Incubate at 25°C for 5 minutes. Monitor A340 to ensure the GSH/GR system is stable and not consuming NADPH due to background oxidation.

Step 4: Reaction Initiation

-

Add 10 µL of Thiamine Disulfide (10 mM) to experimental wells (Final: 0.5 mM).

-

Add 10 µL of Vehicle (DMSO) to Control wells.

-

IMMEDIATELY place in plate reader.

Step 5: Kinetic Measurement

-

Wavelength: 340 nm

-

Duration: 10–20 minutes

-

Interval: 30 seconds

-

Shake: 5 seconds before first read.

Figure 2: Step-by-step pipetting and measurement workflow for the coupled assay.

Data Analysis & Validation

Calculation of Activity

The rate of Thiamine Disulfide reduction is calculated from the linear portion of the NADPH decay curve.

- : Slope of the linear range (Experimental - Control).

-

: Extinction coefficient (

- : Pathlength (approx. 0.56 cm for 200 µL in standard 96-well plate).

Interpretation of Results

-

Rapid Decay: Indicates efficient thiol-disulfide exchange. The rate-limiting step is likely the chemical exchange with GSH, as GR is usually in excess.

-

Lag Phase: May indicate the system needs time to generate sufficient GSH if starting with GSSG (though this protocol starts with GSH to avoid this).

-

No Activity:

-

Check GR activity using a GSSG positive control.

-

Ensure TDS is soluble and not precipitating.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background Rate | Auto-oxidation of GSH | Degas buffers; increase EDTA to 2-5 mM. |

| Non-Linear Kinetics | Substrate Depletion | Reduce TDS concentration or shorten measurement window. |

| Precipitation | TDS insolubility | Dissolve TDS in DMSO; ensure final DMSO < 5%. |

| No Reaction | Enzyme Inactivation | Test GR with GSSG (standard substrate) to verify enzyme health. |

References

-

NIH National Library of Medicine. (2020). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems.[3]Link

- Significance: Establishes that TDS is reduced by the GSH system (GSH + GR) and not directly by GR.

-

Journal of Biological Chemistry. (1968). The Mechanism of Glutathione Reductase.[1][3][4][5][6][7]Link

-

Significance: Foundational text on the kinetic mechanism of GR and its specificity for GSSG.[1]

-

-

Archives of Biochemistry and Biophysics. (2009). Effects of glutathione reductase inhibition on cellular thiol redox state.[1][3][6]Link[6]

- Significance: Details the physiological coupling of GR to the maintenance of the thiol pool.

-

FABAD Journal of Pharmaceutical Sciences. (2006). Kinetic Mechanism and Molecular Properties of Glutathione Reductase.Link

- Significance: Provides kinetic constants and structural insights into the GR active site.

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione reductase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Thiamine Disulfide Hydrate in Animal Model Studies

Introduction: Beyond Standard Thiamine - The Rationale for Lipophilic Analogs

Thiamine (Vitamin B1) is an essential cofactor for key enzymes in central metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for cellular energy production. However, the therapeutic application of standard water-soluble thiamine salts, such as thiamine hydrochloride, is often limited by their reliance on rate-limiting active transport systems for absorption. This can result in suboptimal bioavailability, particularly for reaching target tissues with high metabolic demand, such as the brain.

To overcome this limitation, a class of lipid-soluble thiamine derivatives has been developed. Thiamine disulfide hydrate, along with related compounds like thiamine tetrahydrofurfuryl disulfide (TTFD) and sulbutiamine, belongs to this group. These molecules are characterized by a disulfide bond that renders them more lipophilic. This chemical modification allows them to be absorbed more readily from the intestine and to permeate cellular membranes, including the blood-brain barrier, via passive diffusion.[1][2] Once inside the cell, the disulfide bond is cleaved, releasing active thiamine where it is needed for metabolic processes.[1][2] Experimental work in animal models has shown that these disulfide derivatives have a more potent metabolic effect than the thiamine from which they were derived.[3]

These application notes provide a comprehensive guide for researchers on the use of thiamine disulfide hydrate and its analogs in preclinical animal studies. We will delve into the mechanism of action, provide established dosage ranges from the literature, and offer detailed protocols for preparation and administration.

Mechanism of Action: Cellular Uptake and Metabolic Integration

The primary advantage of thiamine disulfide hydrate lies in its enhanced bioavailability. Its mechanism can be understood in a two-step process:

-

Absorption and Distribution: Due to its increased lipid solubility, thiamine disulfide hydrate bypasses the saturable active transport mechanisms required by water-soluble thiamine.[2] It is passively absorbed through the intestinal tract and can more effectively cross biological membranes. This enhanced permeability is crucial for delivering thiamine to tissues with high energy demands.

-

Intracellular Reduction and Bioactivation: Once inside the cell, the disulfide bond of the molecule is reduced, a process often facilitated by cellular thiols like glutathione.[2] This cleavage releases two molecules of active thiamine. The liberated thiamine is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP), which integrates into critical metabolic pathways.

A key therapeutic target of thiamine and its derivatives is the regulation of glucose metabolism. In conditions of insulin resistance, such as in type 1 diabetes models, thiamine disulfide has been shown to improve insulin sensitivity in the liver. It achieves this, in part, by suppressing gluconeogenic pathways. Specifically, it has been demonstrated to significantly decrease the expression of the Foxo1 (Forkhead box protein O1) and Pepck (Phosphoenolpyruvate carboxykinase) genes in liver tissue.[4] FOXO1 is a transcription factor that promotes the expression of gluconeogenic enzymes like PEPCK.[5][6] By downregulating this pathway, thiamine disulfide helps to reduce hepatic glucose output.[4]

Caption: Intracellular pathway of Thiamine Disulfide Hydrate.

Dosage Considerations for Animal Models

The dosage of thiamine disulfide hydrate and its analogs can vary significantly based on the animal model, the research question, and the specific derivative being used. It is crucial to perform dose-response studies to determine the optimal concentration for a given experimental paradigm. The following table summarizes dosages reported in the literature for various thiamine derivatives.

| Compound | Animal Model | Dosage Range | Route of Administration | Research Context | Reference |

| Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | Mice (ICR) | 50, 100, 500 mg/kg/day | Oral Gavage | Exercise Performance & Safety | [7] |

| Thiamine Disulfide (TD) | Rats (Wistar) | Not specified in abstract | Not specified in abstract | Type 1 Diabetes | [4] |

| Sulbutiamine | Rhesus Monkeys | 300 mg/kg/day | Not specified | Neurological Effects | [8] |

| Allithiamine | Mice (C57BL/6J) | 5 mg/kg | Intravenous Injection | Sepsis | [9] |

| Thiamine (standard) | Mice | 50, 100 mg/kg/day | Oral Gavage | Obesity | [10] |

Safety and Toxicology

Thiamine and its derivatives are generally considered to have a low level of toxicity.

-

Thiamine Hydrochloride: The oral LD50 in mice is reported as 8224 mg/kg, and in rats, it is 3710 mg/kg. A no-observed-adverse-effect-level (NOAEL) in mice was established at 5,000 mg/kg/day when administered via gavage for 7 days.[1]

-

Thiamine Disulfide Hydrate: The intravenous LD50 in rats is reported as 1250 mg/kg.[11]

-

Thiamine Tetrahydrofurfuryl Disulfide (TTFD): A subacute toxicity study in mice with daily oral gavage for 6 weeks at doses up to 500 mg/kg showed no significant adverse effects on body composition, biochemistry, or histopathology.[7]

These data suggest a wide therapeutic window for thiamine derivatives. However, as with any experimental compound, it is recommended to conduct preliminary safety studies within your specific animal model and experimental conditions.

Protocols for Preparation and Administration

Protocol 1: Preparation of Thiamine Disulfide Hydrate for Oral Gavage

This protocol provides a method for preparing a suspension of thiamine disulfide hydrate for oral administration in rodents. Due to its limited water solubility, a suspension vehicle is required.

Materials:

-

Thiamine Disulfide Hydrate powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of Thiamine Disulfide Hydrate required for your target dose (e.g., 100 mg/kg).

-

Prepare the Vehicle: A commonly used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A standard formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Dissolution: a. Weigh the required amount of Thiamine Disulfide Hydrate powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the powder. Vortex thoroughly until the powder is fully dissolved. Sonication can aid in this process. c. In a separate sterile tube, combine the required volumes of PEG300, Tween 80, and Saline. Mix well. d. Slowly add the PEG300/Tween 80/Saline mixture to the DMSO-drug solution while continuously vortexing to ensure a homogenous suspension.

-

Administration: a. Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle. b. Ensure the suspension is well-mixed immediately before each administration. c. The recommended administration volume for mice is typically 10 mL/kg.[7]

Caption: Step-by-step preparation of oral gavage solution.

Protocol 2: Intravenous Administration

For studies requiring rapid systemic delivery, intravenous injection is the preferred route.

Materials:

-

Thiamine Disulfide Hydrate powder

-

Vehicle suitable for IV injection (e.g., sterile saline with a solubilizing agent like DMSO, if necessary and safe for IV use at the final concentration).

-

Sterile syringes and needles

-

Animal restrainer

Procedure:

-

Preparation of Sterile Solution: a. Prepare the dosing solution under sterile conditions (e.g., in a laminar flow hood). b. Dissolve the Thiamine Disulfide Hydrate in a minimal amount of a suitable solvent (e.g., DMSO). c. Further dilute with sterile saline to the final desired concentration. Ensure the final concentration of the solvent is well below established toxicity limits for IV administration in the chosen animal model.

-

Administration: a. Warm the animal (e.g., with a heat lamp) to dilate the tail veins. b. Place the animal in a suitable restrainer. c. Administer the solution via slow injection into a lateral tail vein. d. Monitor the animal for any immediate adverse reactions.

Conclusion and Future Directions

Thiamine disulfide hydrate and its analogs are powerful research tools for investigating the role of thiamine in health and disease. Their enhanced bioavailability makes them superior to standard thiamine for a variety of preclinical applications, particularly in neuroscience and metabolic research. While existing data suggest a favorable safety profile, researchers are encouraged to perform their own dose-finding and preliminary safety assessments. Future research should focus on direct comparative bioavailability and efficacy studies between different thiamine disulfide derivatives to better inform the selection of the optimal compound for specific therapeutic applications.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Thiamine Disulfide?

- prehealing. (2026-01-26). Thiamine Tetrahydrofurfuryl Disulfide (Vitamin B1) : The Cell-Penetrating Thiamine Prodrug, Neural Energy Catalyst.

- Santa Cruz Biotechnology. Thiamine Hydrochloride Hydrate Safety Data Sheet.

- Regulations.gov. (2020-10-02). IN-11370; Vitamin B1, Thiamine mononitrate.

- Lin, C. Y., et al. (2020). The Effects of Thiamine Tetrahydrofurfuryl Disulfide on Physiological Adaption and Exercise Performance Improvement. Nutrients, 12(4), 945.

- Lonsdale, D. (2004). Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent. Medical Science Monitor, 10(9), RA199-203.

- TargetMol. Thiamine disulfide | Endogenous Metabolite | HIV Protease.

- Wada, Y. Y., et al. (2021). PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study. Biochemical and Biophysical Research Communications, 557, 138-143.

- Pan, L., et al. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences, 22(10), 5429.

- TCI Chemicals. SAFETY DATA SHEET - Thiamine Disulfide Hydrate.

- Soltani, N., et al. (2024). Long term administration of thiamine disulfide improves FOXO1/PEPCK pathway in liver to reduce insulin resistance in type 1 diabetes rat model. Biomedicine & Pharmacotherapy, 177, 117053.

-

Oliveira, G., et al. (2021). Role of the Synthetic B1 Vitamin Sulbutiamine on Health. Journal of Nutrition and Metabolism, 2021, 9995390. Retrieved from [Link]

-

Kim, J., et al. (2020). Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation. Cells, 9(10), 2248. Retrieved from [Link]

-

Liu, M., et al. (2023). High-dose thiamine supplementation ameliorates obesity induced by a high-fat and high-fructose diet in mice by reshaping gut microbiota. Frontiers in Nutrition, 10, 1183226. Retrieved from [Link]

-

Valenti, L., et al. (2008). Increased expression and activity of the transcription factor FOXO1 in nonalcoholic steatohepatitis. Diabetes, 57(5), 1355-1362. Retrieved from [Link]

-

Zhang, W., et al. (2013). A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries. PPAR Research, 2013, 925803. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long term administration of thiamine disulfide improves FOXO1/PEPCK pathway in liver to reduce insulin resistance in type 1 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased expression and activity of the transcription factor FOXO1 in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Thiamine Tetrahydrofurfuryl Disulfide on Physiological Adaption and Exercise Performance Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. holplus.co [holplus.co]

- 9. WO1992012138A1 - Process for producing disulfide derivative of thiamine - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Thiamine disulfide | Endogenous Metabolite | HIV Protease | TargetMol [targetmol.com]

Application Note: Synthesis of Thiamine Disulfide from Thiamine Hydrochloride

[1]

Abstract & Introduction

Thiamine Disulfide (

This guide details the synthesis of Thiamine Disulfide (TDS) via the Alkaline Oxidation Method . The protocol leverages the pH-dependent equilibrium of the thiazolium ring to generate the reactive thiol intermediate, which is subsequently dimerized using oxidative coupling.

Theoretical Background: The Thiazolium-Thiol Equilibrium

The synthesis relies on a specific chemical behavior of thiamine: Base-Catalyzed Ring Opening .

-

Acidic/Neutral pH (< 7.0): Thiamine exists in the stable Thiazolium form (closed ring). In this state, the sulfur atom is part of the aromatic ring and is unreactive toward disulfide formation.

-

Alkaline pH (> 9.2): The thiazolium ring opens to form the Thiolate anion (Open Form) . This species contains a free sulfhydryl (-S

) group capable of redox chemistry.

The Reaction Pathway:

Mechanism Diagram

Figure 1: Reaction mechanism showing the critical transition from the stable salt to the reactive thiol form.

Experimental Protocol

Method A: Hydrogen Peroxide Oxidation (Green Chemistry)

This method is preferred for pharmaceutical applications due to the absence of heavy metal byproducts (unlike Ferricyanide methods) and the generation of water as the primary byproduct.

Reagents & Equipment

-

Precursor: Thiamine Hydrochloride (USP/EP Grade).

-

Base: Sodium Hydroxide (NaOH), 5M solution.

-

Oxidant: Hydrogen Peroxide (

), 30% w/v.[2][3] -

Solvent: Deionized Water, Ethanol (95%).

-

Equipment: pH meter (calibrated), Mechanical stirrer, Ice bath, Vacuum filtration setup.

Step-by-Step Procedure

1. Solubilization & Neutralization

-

Dissolve 10.0 g (29.6 mmol) of Thiamine Hydrochloride in 20 mL of deionized water.

-

Observation: The solution will be clear and acidic (pH ~3).

2. Ring Opening (Critical Step)

-

Place the beaker in an ice bath to maintain temperature between 0–5°C .

-

Add 5M NaOH dropwise with vigorous stirring.

-

Monitor pH continuously. Adjust pH to 11.0 – 12.0 .

-

Visual Check: The solution will turn a distinct yellow color . This confirms the formation of the thiolate anion.

-

Caution: Do not exceed 20°C; high temperatures in alkaline conditions can lead to irreversible degradation (desulfurization).

3. Oxidation

-

While maintaining 0–5°C, add 30%

(approx. 1.7 g or 1.5 mL) dropwise over 20 minutes. -

Stoichiometry: Use a slight excess (1.1 equivalents) relative to the thiol.

-

Stir for 60 minutes .

-

Endpoint: The yellow color should fade significantly, and a white/off-white precipitate (Thiamine Disulfide) will begin to form.

4. Work-up & Isolation

-

Allow the reaction to stand at 4°C for 2 hours to maximize precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake twice with cold water (to remove salts) and once with cold ethanol (to remove unreacted thiamine).

5. Drying

-

Dry the product under vacuum at 40°C for 12 hours.

-

Expected Yield: 75–85%.

-

Melting Point: 176–179°C (Decomposition).

Method B: Potassium Ferricyanide Oxidation (Alternative)

Historically used for analytical determination (thiochrome reaction), this method is robust but requires careful removal of iron salts.

Modifications to Method A:

-

Replace

with Potassium Ferricyanide ( -

Add the oxidant until a faint persistent color of ferricyanide remains.

-

Note: This method often yields a purer crystal initially but requires extensive washing to pass heavy metal limits.

Process Workflow & Critical Parameters

Figure 2: Operational workflow emphasizing the pH checkpoint.

Analytical Validation

To ensure the integrity of the synthesized Thiamine Disulfide, the following quality control parameters should be verified.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual | Yellowing indicates residual thiol or degradation. |

| Melting Point | 176°C – 179°C | Capillary Method | Distinct from Thiamine HCl (~248°C dec). |

| Solubility | Insoluble in water; Soluble in dilute acid | Solubility Test | Disulfide is hydrophobic compared to HCl salt. |

| HPLC Purity | > 98.0% | Reverse Phase C18 | Detects unreacted thiamine and degradation products. |

| IR Spectrum | Absence of S-H stretch (~2550 cm⁻¹) | FTIR | Confirms formation of S-S bond. |

Troubleshooting Guide

Issue 1: Low Yield / No Precipitation

-

Cause: pH was not maintained > 10 during the reaction.[3][4] If the pH drops, the ring closes, and oxidation cannot occur.

-

Fix: Monitor pH during oxidant addition. The reaction consumes base; add NaOH to maintain alkalinity.

Issue 2: Product is Brown/Sticky

-

Cause: "Over-oxidation" or thermal degradation. Thiamine is unstable in base at high temperatures.

-

Fix: Ensure temperature remains < 5°C during NaOH addition. Do not prolong the reaction beyond 90 minutes.

Issue 3: High Residual Thiamine

-

Cause: Insufficient oxidant.

-

Fix: Use starch-iodide paper to confirm excess oxidant is present at the end of the reaction.

References

-

United States Patent Office. (1966). Method of preparing thiamine disulfide-bis-(monophosphate).[5] GB1038920A. Link

-

Lybbert, A., et al. (2023). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. International Journal of Molecular Sciences.[6] Link

-

Cornell University. Thiamine Properties and pH-dependent forms.Link (General Reference for Thiamine Chemistry)

-

Bettendorff, L. (2024). Thiamine disulfide derivatives in thiol redox regulation.[1][7] BioFactors. Link

-

Matsukawa, T., et al. (1950s). Studies on Vitamin B1 and Related Compounds.[8][1][7] (Foundational work on Alinamin/Disulfide synthesis).

Sources

- 1. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HU209921B - New process for producing disulfide-type derivatives of thiamine - Google Patents [patents.google.com]

- 3. WO1992012138A1 - Process for producing disulfide derivative of thiamine - Google Patents [patents.google.com]

- 4. Role of thiamine thiol form in nitric oxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GB1038920A - Method of preparing thiamine disulfide-bis-(monophosphate) - Google Patents [patents.google.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mechanistic Profiling of Thiamine Disulfide Hydrate Intestinal Absorption using Caco-2 Monolayers

Abstract & Strategic Rationale

Thiamine Disulfide Hydrate (TDS) is a lipophilic disulfide derivative of Vitamin B1 (Thiamine).[1] Unlike Thiamine Hydrochloride (Thiamine HCl), which relies on saturable, carrier-mediated active transport (via THTR-1/2, SLC19A2/3), TDS is designed to bypass these rate-limiting pathways through passive diffusion. Once absorbed, it is reduced intracellularly to active thiamine.

This Application Note provides a rigorous protocol for evaluating the permeability, transport mechanism, and intracellular reduction of TDS in Caco-2 cells. This model is the "gold standard" for predicting human intestinal absorption.

Key Experimental Objectives:

-

Validate Transport Mechanism: Confirm passive diffusion (linear kinetics) vs. saturable active transport.

-

Assess Metabolic Conversion: Quantify the reduction of TDS to free thiamine during transepithelial passage.

-

Determine Permeability Coefficient (

): Calculate the rate of absorption to predict in vivo bioavailability.

Material Preparation & Solubility

Challenge: TDS is sparingly soluble in water but highly soluble in lipids/organic solvents. Solution: Use a high-concentration DMSO stock, diluted to physiological conditions.

Stock Solution Protocol

| Component | Concentration | Preparation Method | Storage |

| Thiamine Disulfide Hydrate | 50 mM | Dissolve 19.3 mg TDS (MW ~386.5 g/mol ) in 1.0 mL sterile DMSO . Vortex until clear. | -20°C (Aliquot to avoid freeze-thaw) |

| Thiamine HCl (Control) | 50 mM | Dissolve 16.9 mg in 1.0 mL Water . | -20°C |

Transport Buffer (Working Solution)

-

Base Buffer: Hank’s Balanced Salt Solution (HBSS) with 25 mM HEPES or MES.

-

Apical Buffer (Donor): HBSS + 10 mM MES, adjusted to pH 6.5 (Mimics Jejunum microclimate).

-

Basolateral Buffer (Receiver): HBSS + 25 mM HEPES, adjusted to pH 7.4 (Mimics Plasma).

-

Final TDS Concentration: Dilute Stock 1:1000 to 1:500 to achieve 50–100 µM .

-

Critical Check: Final DMSO concentration must be ≤ 0.5% (v/v) to prevent monolayer damage.

-

Caco-2 Cell Culture & Differentiation

Successful transport assays depend entirely on the integrity of the monolayer (Tight Junctions).

-

Seeding Density:

cells/cm² on Polycarbonate Transwell® inserts (0.4 µm pore size). -

Culture Duration: 21–24 days post-seeding.

-

Validation Parameter: Transepithelial Electrical Resistance (TEER ) must be > 300 Ω·cm² before use.

-

Lucifer Yellow Test: Perform on control wells to ensure paracellular leakage is < 1% per hour.

Experimental Protocol: Apical-to-Basolateral Transport

This workflow measures the absorption of TDS from the intestinal lumen (Apical) to the blood (Basolateral).

Step-by-Step Methodology

-

Equilibration:

-

Remove culture medium. Wash monolayers 2x with pre-warmed HBSS (37°C).

-

Incubate with blank Transport Buffer for 20 mins to equilibrate pH.

-

-

Treatment Initiation (T=0):

-

Apical Chamber (Donor): Add 500 µL of TDS Working Solution (e.g., 50 µM in HBSS pH 6.5).

-

Basolateral Chamber (Receiver): Add 1500 µL of blank HBSS pH 7.4.

-

Controls: Include Thiamine HCl (50 µM) as a positive control for active transport.

-

-

Incubation:

-

Place plate in an orbital shaker (50 rpm) at 37°C / 5% CO₂.

-

Why Shaking? Reduces the Unstirred Water Layer (UWL) which can artificially limit the diffusion of lipophilic compounds like TDS.

-

-

Sampling:

-

Collect 100 µL from the Basolateral chamber at 15, 30, 60, and 90 minutes .

-

Replenishment: Immediately replace the removed volume with 100 µL of fresh, pre-warmed HBSS pH 7.4 to maintain hydrostatic pressure.

-

-

Sample Stabilization (Critical):

-

Transfer samples to tubes containing 10 µL of 10% Trichloroacetic Acid (TCA) or 0.1 M HCl .

-

Reasoning: Thiamine is unstable at alkaline pH (Basolateral pH 7.4). Acidification prevents degradation.

-

Mechanistic Validation (Inhibition Assay)

To prove TDS bypasses active transport, run a parallel set of wells with Amiloride (1 mM) in the Apical buffer.

-

Thiamine HCl + Amiloride: Transport should be significantly inhibited (Amiloride blocks THTR-1/2).

-

TDS + Amiloride: Transport should remain unchanged (Passive diffusion is transporter-independent).

Analytical Detection: HPLC-Fluorescence (Thiochrome Method)

Since TDS is reduced to thiamine in the cytosol, the receiver chamber will contain a mix of TDS and Thiamine. The Thiochrome assay detects free Thiamine.

Sample Processing:

-

Reduction Step: Treat half of the sample with Cysteine or DTT (5 mM) for 10 min to reduce any intact TDS to Thiamine.

-

Derivatization: Add Potassium Ferricyanide (oxidizing agent) in alkaline solution (NaOH). This converts Thiamine to highly fluorescent Thiochrome .

-

Detection: Excitation 365 nm / Emission 435 nm.

Note: Comparing the "Reduced" vs. "Non-Reduced" samples allows you to calculate the ratio of Intact TDS vs. Metabolized Thiamine.

Data Analysis & Visualization

Calculation: Apparent Permeability ( )

-

dQ/dt : Rate of permeation (µmol/sec), derived from the slope of the Cumulative Amount vs. Time plot.

-

A : Surface area of the filter (cm²).

- : Initial apical concentration (µM).

Expected Results Table

| Compound | Mechanism | Effect of Amiloride | Metabolic Fate | |

| Thiamine HCl | Active (THTR-1/2) | 0.5 – 2.0 (Saturable) | Inhibited | Transported as Thiamine |

| Thiamine Disulfide | Passive Diffusion | 10.0 – 30.0 (High) | No Effect | Reduced to Thiamine in cytosol |

| Lucifer Yellow | Paracellular | < 0.5 | No Effect | None (Integrity Marker) |

Pathway & Workflow Visualization

Figure 1: Transport Mechanism & Intracellular Reduction

This diagram illustrates the differing pathways of Thiamine HCl (Active) vs. TDS (Passive) and the intracellular reduction event.

Caption: Mechanistic pathway showing TDS bypassing the rate-limiting THTR transporter via passive diffusion, followed by intracellular reduction to active thiamine.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental workflow for Thiamine Disulfide transport assay.

References

-

Said, H. M. (2011). Intestinal absorption of water-soluble vitamins: an update. Current Opinion in Gastroenterology.

-

Volpe, D. A. (2008). Application of Method Suitability for Caco-2 Cell Permeability Assays. The AAPS Journal.

-

Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International Journal of Clinical Pharmacology and Therapeutics.

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3][4] Nature Protocols.

-

TargetMol. (2024). Thiamine Disulfide Solubility & Handling Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Thiamine Disulfide Hydrate in Aqueous Buffer Solutions

Welcome to the technical support center for Thiamine Disulfide Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and troubleshooting common issues related to the precipitation of Thiamine Disulfide Hydrate in aqueous buffer solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is Thiamine Disulfide Hydrate and why is it used?

Thiamine Disulfide is a lipid-soluble derivative of thiamine (Vitamin B1).[1][2] Its disulfide structure enhances its bioavailability compared to the more common thiamine hydrochloride salt, allowing for more efficient absorption and transport across cell membranes.[1][3] It is investigated for various therapeutic applications, including neuroprotection and enhancing cellular energy metabolism.[1][4] The "hydrate" form indicates that water molecules are incorporated into its crystal structure.

Q2: Why am I observing precipitation of Thiamine Disulfide Hydrate in my aqueous buffer?

Thiamine disulfide derivatives are known to be sparingly soluble in water.[5] Precipitation in aqueous buffers is a common challenge and can be triggered by several factors, including:

-

pH: Thiamine and its derivatives are most stable in acidic conditions (pH < 6.0).[6][7] As the pH becomes neutral or alkaline, the molecule is more susceptible to degradation and changes in its ionization state, which can significantly reduce its solubility.[8]

-

Concentration: Exceeding the solubility limit of Thiamine Disulfide Hydrate in a specific buffer system will inevitably lead to precipitation.

-

Buffer Composition: The ionic strength and the specific ions present in the buffer can influence the solubility of the compound.

-

Temperature: Temperature can affect solubility. While gentle heating can sometimes aid dissolution, prolonged exposure to elevated temperatures can also promote degradation, especially at unfavorable pH values.[8][9]

-

Presence of Other Excipients: Interactions with other components in your formulation can either enhance or decrease solubility.

Q3: How does pH specifically affect the stability and solubility of thiamine derivatives?

The stability of thiamine is highly dependent on pH. Thiamine is significantly more stable in acidic solutions (e.g., pH 3) compared to neutral or alkaline solutions (e.g., pH 6 and above).[6][7] At a pH above 6.0, the unprotonated pyrimidine N1 species of thiamine becomes predominant, which is less stable.[7] This inherent instability at higher pH values can lead to degradation products that may be less soluble, contributing to precipitation.

Q4: Can I use co-solvents to improve the solubility of Thiamine Disulfide Hydrate?

Yes, using co-solvents is a common strategy. Due to its limited aqueous solubility, formulations often include organic solvents or solubilizing agents. Common examples include:

-

DMSO (Dimethyl Sulfoxide): Thiamine Disulfide is highly soluble in DMSO.[9][10] A stock solution in DMSO is often prepared first.

-

PEG (Polyethylene Glycol): PEGs, such as PEG300, are frequently used as co-solvents.[9][10]

-

Surfactants: Surfactants like Tween-80 can help to create stable micellar formulations.[9][10]

-

Cyclodextrins: Encapsulating agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can improve the aqueous solubility of poorly soluble compounds.[9]

It is crucial to carefully titrate the addition of the aqueous buffer to the co-solvent/Thiamine Disulfide mixture to avoid sudden precipitation.

Troubleshooting Guide: Precipitation Issues

This section provides a systematic approach to diagnosing and resolving precipitation of Thiamine Disulfide Hydrate during your experiments.

Issue 1: Precipitation Occurs Immediately Upon Addition to Aqueous Buffer

Underlying Cause: This is often due to a rapid change in the solvent environment, causing the compound to crash out of solution, or the final concentration exceeding its solubility limit in the aqueous buffer.

Troubleshooting Workflow:

Caption: Troubleshooting immediate precipitation.

Step-by-Step Protocol to Address Immediate Precipitation:

-

Prepare a Concentrated Stock Solution: Dissolve the Thiamine Disulfide Hydrate in a minimal amount of a suitable organic solvent like DMSO.[9][10] Gentle sonication or warming may be necessary to ensure complete dissolution.[9][10]

-

Slow Addition with Agitation: Place your aqueous buffer in a beaker with a stir bar and ensure vigorous stirring. Slowly add the concentrated stock solution dropwise to the stirring buffer. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

-

Evaluate and Adjust Concentration: If precipitation still occurs, it is likely that the target concentration is too high for the chosen buffer system. Prepare a new solution with a lower final concentration of Thiamine Disulfide Hydrate.

-

Incorporate Solubilizing Agents: For formulations requiring higher concentrations, consider pre-dissolving solubilizing agents like PEG300, Tween-80, or SBE-β-CD into your aqueous buffer before the addition of the Thiamine Disulfide Hydrate stock solution.[9]

Issue 2: Solution is Initially Clear but Precipitates Over Time (Hours to Days)

Underlying Cause: This delayed precipitation is often indicative of compound degradation or a slow equilibration to a less soluble form, frequently influenced by pH and temperature.

Troubleshooting Workflow:

Caption: Troubleshooting delayed precipitation.

Step-by-Step Protocol to Address Delayed Precipitation:

-

pH Optimization and Monitoring: The primary factor to investigate is the pH of your buffer solution. Thiamine is more stable at an acidic pH.[6][7] Prepare your solution in a buffer with a pH below 6.0. It is also good practice to re-measure the pH after the addition of all components, as the dissolved compound may slightly alter it.

pH Range Thiamine Stability Recommendation < 6.0 More Stable Optimal > 6.0 Less Stable Avoid for long-term storage -

Temperature Control: Store your final solution at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. Avoid freeze-thaw cycles unless validated for your specific formulation.

-

Light Protection: Thiamine can be sensitive to light.[6] Always store solutions in light-protecting containers, such as amber vials or by wrapping the container in aluminum foil.

-

Buffer Component Evaluation: Review the components of your buffer. The presence of sulfites, for example, can cause the cleavage of thiamine.[8] Also, be mindful of potential interactions with metal ions which can catalyze degradation.[11]

Issue 3: Inconsistent Solubility Between Batches

Underlying Cause: This can be due to lot-to-lot variability of the Thiamine Disulfide Hydrate, slight inconsistencies in buffer preparation, or the hygroscopic nature of the compound.

Troubleshooting Workflow:

Caption: Troubleshooting batch-to-batch inconsistency.

Step-by-Step Protocol to Address Inconsistent Solubility:

-

Standardize Buffer Preparation: Ensure that your buffer preparation is highly consistent. Use a calibrated pH meter and accurately weigh all components.

-

Handle Thiamine Disulfide Hydrate Appropriately: As a hydrate, the water content of the solid material can vary. It is also potentially hygroscopic. Store the compound in a desiccator and use a fresh vial if possible. For quantitative work, it may be necessary to determine the water content of each batch to make accurate concentration calculations.

-

Implement a Standard Operating Procedure (SOP): Document and strictly follow a detailed SOP for the preparation of your Thiamine Disulfide Hydrate solutions. This should include the order of addition of reagents, stirring speed, temperature, and the rate of addition of the stock solution to the buffer.

-

Analytical Quantification: To confirm the concentration of your final solution and rule out precipitation of small, hard-to-see particles, you may need to quantify the dissolved Thiamine Disulfide. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.[6][11][12]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Thiamine Disulfide Hydrate Formulation

This protocol provides a general method for preparing a solubilized formulation of Thiamine Disulfide Hydrate using a co-solvent and surfactant system.

Materials:

-

Thiamine Disulfide Hydrate

-

DMSO (Dimethyl Sulfoxide)

-

PEG300 (Polyethylene Glycol 300)

-

Tween-80

-

Saline (0.9% NaCl in water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare a Stock Solution: Weigh the required amount of Thiamine Disulfide Hydrate and dissolve it in DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to achieve a clear solution.[9][10]

-

Prepare the Vehicle: In a separate tube, prepare the vehicle by combining the co-solvents and surfactant. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would combine the appropriate volumes of PEG300 and Tween-80.[9]

-

Combine and Mix: Add the required volume of the Thiamine Disulfide Hydrate stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until the solution is clear.

-

Final Dilution: Slowly add the saline to the mixture while vortexing to reach the final desired volume and concentration.

-

Final Observation: Observe the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted.[9] It is recommended to use this solution fresh.[9]

Protocol 2: Quantification of Soluble Thiamine Disulfide by HPLC

This protocol outlines a general HPLC method to determine the concentration of soluble Thiamine Disulfide in your prepared solution.

Materials:

-

Your prepared Thiamine Disulfide solution

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogenphosphate

-

Sodium 1-octanesulfonate

-

Phosphoric acid

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 15 cm, 5 µm particle size)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Take an aliquot of your Thiamine Disulfide solution. If it contains precipitate, centrifuge it and take the supernatant. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, by dissolving 6.80 g of potassium dihydrogenphosphate and 0.26 g of sodium 1-octanesulfonate in 1000 mL of water, and adjusting the pH to 2.1 with phosphoric acid. A typical mobile phase could be a mixture of this buffer and acetonitrile (e.g., 87:13 v/v).[12]

-

HPLC Conditions:

-

Column: C18, 4.6 mm x 15 cm, 5 µm

-

Column Temperature: 40°C

-

Mobile Phase: As prepared above.

-

Flow Rate: 1.0 mL/min

-

Detector Wavelength: 250 nm

-

Injection Volume: 20 µL

-

-

Standard Curve: Prepare a series of known concentrations of Thiamine Disulfide Hydrate in the mobile phase to create a standard curve.

-

Analysis: Inject your standards and samples onto the HPLC system.

-